BenchChemオンラインストアへようこそ!

2-(4-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide

Glucokinase activation Type 2 diabetes Metabolic disease

This high-purity 2-(4-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide (CAS 1234986-98-1) is a confirmed human glucokinase activator (EC50 930 nM). Its 4-fluorophenoxy motif is structurally validated for GK activation potency—generic thiazole analogs cannot guarantee equivalent biological performance. Ideal as a reference scaffold for iterative medicinal chemistry, GSIS assays in pancreatic β-cell lines, and molecular docking studies of the GK allosteric pocket. Secure this differentiation-verified compound to accelerate your metabolic disease research.

Molecular Formula C12H11FN2O2S
Molecular Weight 266.29
CAS No. 1234986-98-1
Cat. No. B2978304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
CAS1234986-98-1
Molecular FormulaC12H11FN2O2S
Molecular Weight266.29
Structural Identifiers
SMILESCC1=NSC(=C1)NC(=O)COC2=CC=C(C=C2)F
InChIInChI=1S/C12H11FN2O2S/c1-8-6-12(18-15-8)14-11(16)7-17-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,16)
InChIKeyXWLRHKCSJLFLFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide (CAS 1234986-98-1): Baseline Identity for Procurement


2-(4-Fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide (CAS 1234986-98-1) is a synthetic small-molecule acetamide characterized by a 4-fluorophenoxy ether linked to a 3-methylisothiazol-5-yl amine . It belongs to the class of thiazole-containing acetamide derivatives that have been investigated as glucokinase (GK) activators, a mechanism relevant to type 2 diabetes and metabolic disease . The compound displays measurable activation of recombinant human liver glucokinase in a coupled enzymatic assay, with a reported EC50 of 930 nM [1].

Why 2-(4-Fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide Cannot Be Interchanged with Generic Thiazole Acetamide Analogs


Substituting 2-(4-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide with a generic thiazole acetamide analog is not straightforward because small changes in the phenoxy substituent or thiazole methylation pattern have been shown to produce marked shifts in glucokinase activation potency [1]. The 4-fluorophenoxy group balances electron-withdrawing character and steric bulk in a way that directly influences the EC50; replacing fluorine with chlorine or moving the substituent to the 3-position can reduce or enhance activity by over an order of magnitude [1]. Consequently, procurement of an in-class but structurally distinct compound would require complete re‑profiling and cannot be assumed to deliver equivalent biological performance.

Quantitative Evidence Guide for 2-(4-Fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide (CAS 1234986-98-1)


Glucokinase Activation EC50 – 930 nM Against Recombinant Human Liver GK

In a G6PDH-coupled enzymatic assay with 5 mM glucose, 2-(4-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide activated recombinant human liver glucokinase 2 with an EC50 of 930 nM [1]. While no direct head-to-head comparison with a commercially available standard is available in the same dataset, the value can be contextualized by reference to the assay's typical performance range: known clinical-stage GK activators such as MK-0941 and AZD1656 have reported EC50 values in the low nanomolar range (≈20–80 nM) under similar conditions, placing the present compound in a mid‑potency bracket [2]. This indicates it is better suited as a chemical probe or scaffold for optimization rather than a pre‑clinical development candidate.

Glucokinase activation Type 2 diabetes Metabolic disease

Structural Differentiation – 4-Fluorophenoxy vs. 4-Chlorophenoxy Substitution Impact on GK Activation

Patent US8501955B2 discloses a series of acetamide derivatives in which the 4-fluorophenoxy motif of the present compound is compared to the 4-chlorophenoxy analog [1]. In the patent’s glucokinase activation assay, the 4-fluorophenoxy-containing compound (example A5) exhibited a numerically lower EC50 than the 4-chlorophenoxy analog (example A6), consistent with the observation that smaller, more electronegative halogens in the para position enhance activation [1]. The superiority is not reported as a fold change but is explicitly noted as part of the SAR that makes the 4-fluoro series preferred.

Structure‑activity relationship (SAR) Halogen substitution Glucokinase activator

Computed Physicochemical Properties – Drug‑Likeness and Developability Profile

Computationally derived properties for 2-(4-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide indicate a topological polar surface area (tPSA) of approximately 90.65 Ų, a calculated logP of 1.29, and 7 rotatable bonds . These values place the compound within the oral drug‑likeness space defined by Veber rules (tPSA <140 Ų, rotatable bonds ≤10) [1]. Compared to larger, more complex clinical GK activators such as MK-0941 (tPSA ≈120 Ų, MW >500), the target compound offers a lower molecular weight (266.29 g/mol) and fewer hydrogen‑bond donors/acceptors, which may translate into better passive permeability and a simpler metabolic profile [1].

Drug-likeness Physicochemical properties ADME profiling

Optimal Application Scenarios for 2-(4-Fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide (CAS 1234986-98-1)


Glucokinase Activator SAR Probe for Medicinal Chemistry Optimization

The compound’s mid‑potency EC50 of 930 nM and the established SAR around the 4-fluorophenoxy motif make it an ideal starting scaffold for iterative medicinal chemistry. Researchers can systematically replace the phenoxy or thiazole groups while monitoring GK activation, using this compound as a reference point to quantify improvements in potency [1][2].

In Vitro Metabolic Disease Pharmacology – Glucose‑Stimulated Insulin Secretion Assays

Because the compound activates human liver glucokinase at micromolar concentrations, it is suitable for use in glucose‑stimulated insulin secretion (GSIS) assays in pancreatic β‑cell lines (e.g., INS‑1 or MIN6). Its potency range allows researchers to titrate the GK activation effect and correlate with insulin output without saturating the system [1].

Computational Chemistry and Docking Studies on the Glucokinase Allosteric Site

With a known SMILES string, favorable physicochemical properties (MW 266, tPSA 90.65 Ų), and documented GK activation, the compound can serve as a ligand for molecular docking and dynamics studies aimed at mapping the GK allosteric activator pocket. This can inform virtual screening campaigns for novel GK activators .

Reference Standard for Analytical Method Development in Thiazole Acetamide Research

The compound is available as a high‑purity research solid and can be employed as a reference standard for HPLC‑UV or LC‑MS method development when analyzing batches of structurally related thiazole acetamides. Its well‑defined molecular ion (m/z 266.29) and characteristic fragmentation pattern provide a reliable calibration point .

Quote Request

Request a Quote for 2-(4-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.